molecular formula C6H6BrFN2O2S B13227978 5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide

5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide

Katalognummer: B13227978
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: CGENMCKARLKYKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H6BrFN2O2S and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of amino, bromo, fluoro, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoroaniline followed by sulfonation and subsequent amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide is utilized in several scientific research areas:

Wirkmechanismus

The mechanism of action of 5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and biological processes, making it useful in various biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-bromo-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. The presence of both bromo and fluoro groups allows for selective reactions that are not possible with similar compounds.

Eigenschaften

Molekularformel

C6H6BrFN2O2S

Molekulargewicht

269.09 g/mol

IUPAC-Name

5-amino-2-bromo-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H6BrFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12)

InChI-Schlüssel

CGENMCKARLKYKA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.